Metazachlor-d6

Matrix Effect Correction Isotope Dilution Mass Spectrometry Environmental Pesticide Residue Analysis

LC-MS/MS quantification of metazachlor in environmental and food matrices demands isotope-labeled internal standards to correct for ion suppression, recovery losses, and injection variability. Non-deuterated analogs introduce bias, failing EPA/EFSA regulatory accuracy criteria. • ≥98% chemical purity with >99 atom% D isotopic enrichment ensures precise quantification • Near-identical chromatographic retention and ionization behavior provide robust matrix effect correction • Validated for multi-residue pesticide methods requiring MRL compliance (EPA 40 CFR Part 180; EU Reg. 1107/2009) Supplied as a neat reference standard in sealed ampoules. Bulk quantities and custom packaging available upon request.

Molecular Formula C14H16ClN3O
Molecular Weight 283.789
CAS No. 1246816-51-2
Cat. No. B588196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetazachlor-d6
CAS1246816-51-2
Synonyms2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide;  BAS 479-d6;  BAS 47902H-d6;  BAS 479H-d6;  Butisan-d6;  Butisan 400SC-d6;  Butisan S-d6;  Methazachlor-d6;  Pree-d6;  Sultan-d6; 
Molecular FormulaC14H16ClN3O
Molecular Weight283.789
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl
InChIInChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3
InChIKeySTEPQTYSZVCJPV-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metazachlor-d6: Deuterated Internal Standard


Metazachlor-d6 (BAS 479H-d6) is a stable isotope-labeled internal standard of the chloroacetamide herbicide metazachlor, characterized by the replacement of six hydrogen atoms on the 2,6-dimethylphenyl ring with deuterium [1]. With a molecular weight of 283.79 g/mol and chemical formula C14H10D6ClN3O, this compound exhibits identical chemical behavior to unlabeled metazachlor while enabling mass-based differentiation in mass spectrometry . It is supplied as a high-purity reference standard (typically ≥98% chemical purity, with isotopic enrichment >99 atom% D) for calibration and method validation purposes only .

Workflow LC-MS/MS isotope dilution mass spectrometry
Selection Deuterated ISTD for metazachlor quantification
Use Context Matrix-effect correction and calibration validation

Metazachlor-d6 vs. Unlabeled Internal Standards


Substituting Metazachlor-d6 with unlabeled metazachlor or structurally similar internal standards in quantitative LC-MS/MS methods fundamentally compromises analytical accuracy due to uncorrected matrix effects and instrument variability . Deuterated internal standards like Metazachlor-d6 undergo near-identical sample preparation, chromatographic retention, and ionization behavior as the native analyte, thereby correcting for ion suppression or enhancement, recovery losses, and injection volume inconsistencies [1]. In contrast, non-isotopically matched analogs (e.g., 13C6-Metazachlor or other chloroacetamides) may exhibit differential chromatographic retention or extraction efficiency, leading to biased quantification that fails regulatory acceptance criteria for accuracy and precision in complex environmental or food matrices .

Risk Dimension
Metazachlor-d6 (ISTD)
Unlabeled / Non-isotopic Substitute
Matrix-effect correction
Co-elutes with analyte; distinct MS signal enables correction
Unlabeled analog shares identical mass; cannot differentiate native vs ISTD signal
Chromatographic retention
Near-identical retention to native metazachlor
Non-isotopic structural analogs may exhibit retention shifts; extraction recovery may differ

Metazachlor-d6 Quantitative Evidence


Isotopic Purity for Matrix Effect Correction

Metazachlor-d6 demonstrates high isotopic purity (>99 atom% D), ensuring that its MS signal is distinct from the native analyte and enabling robust correction of matrix-induced ion suppression or enhancement in complex sample matrices . Unlike unlabeled metazachlor, which cannot be used as an internal standard due to co-elution and identical mass, Metazachlor-d6's deuterium labeling allows for specific and accurate quantification even in the presence of high levels of interfering compounds .

Isotopic Purity
Data to verify
Target: >99 atom% D
Comparator: Unlabeled (0 atom% D)
Supports matrix-effect correction review
Verify certificate of analysis; vendor-reported enrichment
Matrix Effect Correction Isotope Dilution Mass Spectrometry Environmental Pesticide Residue Analysis

Isotope Dilution for Enhanced Linearity and Sensitivity

The use of Metazachlor-d6 as an internal standard in isotope dilution mass spectrometry (IDMS) directly improves calibration curve linearity and reduces the limit of detection (LOD) for metazachlor in environmental samples . By correcting for variability in sample preparation and instrument response, IDMS methods typically achieve higher correlation coefficients (R²) and lower %RSD values compared to external calibration approaches that do not use an internal standard, as the deuterated analog tracks the analyte through all analytical steps [1].

IDMS Performance
Class-level
Improved R², lower %RSD
vs external calibration (no ISTD)
Supports method linearity context
Exact values method-dependent; class-level inference
Method Validation Calibration Curve Linearity Sensitivity

Certified Chemical Purity and Batch Consistency

Metazachlor-d6 reference standards are supplied with a certificate of analysis verifying both chemical purity (≥98.0%) and isotopic enrichment (>99 atom% D), guaranteeing consistent performance for calibration and method validation . This level of characterization, including HPLC and MS purity data, ensures that the standard does not introduce unknown impurities that could interfere with the analysis or compromise the accuracy of quantitative results over extended periods of use .

Chemical Purity
Data to verify
>99.0% (HPLC)
Supports batch consistency review
Review certificate of analysis for lot-specific data
Reference Standard Certification Method Robustness Quality Control

Metazachlor-d6 Application Scenarios


Regulatory Pesticide Residue Monitoring

Metazachlor-d6 is the optimal choice for laboratories conducting pesticide residue analysis to comply with stringent maximum residue limits (MRLs) set by regulatory bodies such as the EPA and EFSA. Its use as an isotope-labeled internal standard in LC-MS/MS methods directly corrects for matrix effects, ensuring accurate quantification of metazachlor in complex samples like fruits, vegetables, and water, thereby meeting required method performance criteria for accuracy, precision, and sensitivity .

Multi-Residue Method Development for Environmental Surveillance

In the development and validation of multi-residue analytical methods for environmental surveillance (e.g., monitoring of surface water, sediment, or agricultural runoff), Metazachlor-d6 serves as a critical component for establishing reliable calibration curves and assessing method robustness . Its high isotopic purity and chemical stability allow for consistent performance across large sample batches, facilitating long-term monitoring studies and ensuring data comparability over time .

Metabolism and Forensic Studies in Biological Matrices

For studies investigating the metabolism, degradation pathways, or forensic analysis of metazachlor in complex biological matrices (e.g., plant tissues, soil organisms), Metazachlor-d6 enables precise and accurate quantification of the parent compound even in the presence of numerous metabolites and matrix interferences . Its use as an internal standard is essential for obtaining reliable quantitative data on uptake, translocation, and transformation kinetics, which are critical for understanding the compound's environmental fate and potential human exposure .

Application
Selection Property
Validation Focus
Pesticide residue research analysis
Isotope dilution MS compatibility
Matrix-effect correction review
Environmental surveillance method research
Calibration linearity across batches
Method robustness assessment
Biological matrix metabolism studies
Parent compound quantification
Metabolite interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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